

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethylhydrazine

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Compound of Interest

Compound Name: *Hydrazinol*

Cat. No.: *B15422207*

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Disclaimer: The compound "**Hydrazinol**" is not a recognized chemical entity in scientific literature. This guide focuses on 2-Hydroxyethylhydrazine (CAS No: 109-84-2), a plausible interpretation of the query, based on its chemical structure which incorporates both a hydrazine moiety and a hydroxyl group. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyethylhydrazine is an organic compound featuring both an amine and an alcohol functional group, rendering it a bifunctional molecule of interest in various chemical syntheses. [1] At room temperature, it is a colorless to pale yellow, oily liquid with a distinct, ammonia-like odor.[1] Its primary applications are as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Additionally, it has been utilized as a plant growth regulator, specifically as a flowering inducer for pineapples, and as an inhibitor of phospholipid methylation in yeast.

Physicochemical Properties

The physicochemical properties of 2-Hydroxyethylhydrazine are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, guiding its application in synthesis, and informing safety and handling procedures.

Property	Value
Chemical Name	2-Hydroxyethylhydrazine
Synonyms	2-Hydrazinoethanol, (2-Hydroxyethyl)hydrazine
CAS Number	109-84-2
Molecular Formula	C ₂ H ₈ N ₂ O
Molecular Weight	76.10 g/mol
Appearance	Colorless to pale yellow oily liquid
Odor	Ammonia-like, fishy

Property	Value
Melting Point	-25 °C to -70 °C
Boiling Point	114-116 °C (at atmospheric pressure); 155-160 °C (at 32 mmHg)
Density	1.123 g/mL (at 25 °C)
Water Solubility	Approx. 1000 g/L (at 20 °C); miscible
pKa	14.79 ± 0.10 (Predicted)
LogP (Octanol-Water)	-1.68 (Predicted)
Vapor Pressure	0.015 mmHg (at 25 °C)
Refractive Index	1.493 (at 20 °C)
Flash Point	77 °C (closed cup)

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like 2-Hydroxyethylhydrazine.

For substances that are liquid at room temperature, the melting point is often determined as the freezing point.

- Apparatus: A suitable cooling bath (e.g., dry ice/acetone), a thermometer, and a sample tube.
- Procedure:
 - Place a sample of 2-Hydroxyethylhydrazine in the sample tube.
 - Immerse the tube in the cooling bath, ensuring the sample is below the level of the coolant.
 - Gently stir the sample with the thermometer and monitor the temperature.
 - The freezing point is the temperature at which the first crystals appear and remain, or the temperature at which a plateau is observed during cooling.
 - Due to its low melting point, a specialized low-temperature thermometer and a controlled cooling apparatus are recommended for accurate measurements.

The Thiele tube method is a common and efficient way to determine the boiling point of a small liquid sample.

- Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), and a heat source (Bunsen burner or heating mantle).
- Procedure:
 - Add a small amount (0.5-1 mL) of 2-Hydroxyethylhydrazine to the small test tube.
 - Place the capillary tube, open end down, into the test tube.
 - Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with mineral oil. The thermometer bulb should be level with the sample.
 - Gently heat the side arm of the Thiele tube.
 - As the temperature rises, a stream of bubbles will emerge from the capillary tube.

- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

The flask method, as outlined in OECD Guideline 105, is a standard procedure for determining water solubility.

- Apparatus: Erlenmeyer flask with a stopper, analytical balance, constant temperature water bath or shaker, and a suitable analytical method for quantification (e.g., GC-MS, HPLC).
- Procedure:
 - Add an excess amount of 2-Hydroxyethylhydrazine to a known volume of deionized water in the Erlenmeyer flask.
 - Seal the flask and place it in a constant temperature bath (e.g., 20 °C), agitating it for a sufficient time to reach equilibrium (typically 24-48 hours).
 - After equilibration, allow the mixture to stand to let any undissolved substance separate.
 - Carefully take an aliquot of the clear aqueous phase.
 - Determine the concentration of 2-Hydroxyethylhydrazine in the aliquot using a validated analytical method.
 - The solubility is expressed in g/L.

Potentiometric titration is a precise method for determining the pKa of a substance.

- Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and standardized acidic or basic titrant.
- Procedure:
 - Prepare a solution of 2-Hydroxyethylhydrazine of known concentration in water.

- Place the solution in the beaker with the magnetic stirrer and immerse the pH electrode.
- Slowly add the titrant (e.g., 0.1 M HCl) in small, known increments from the burette.
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.

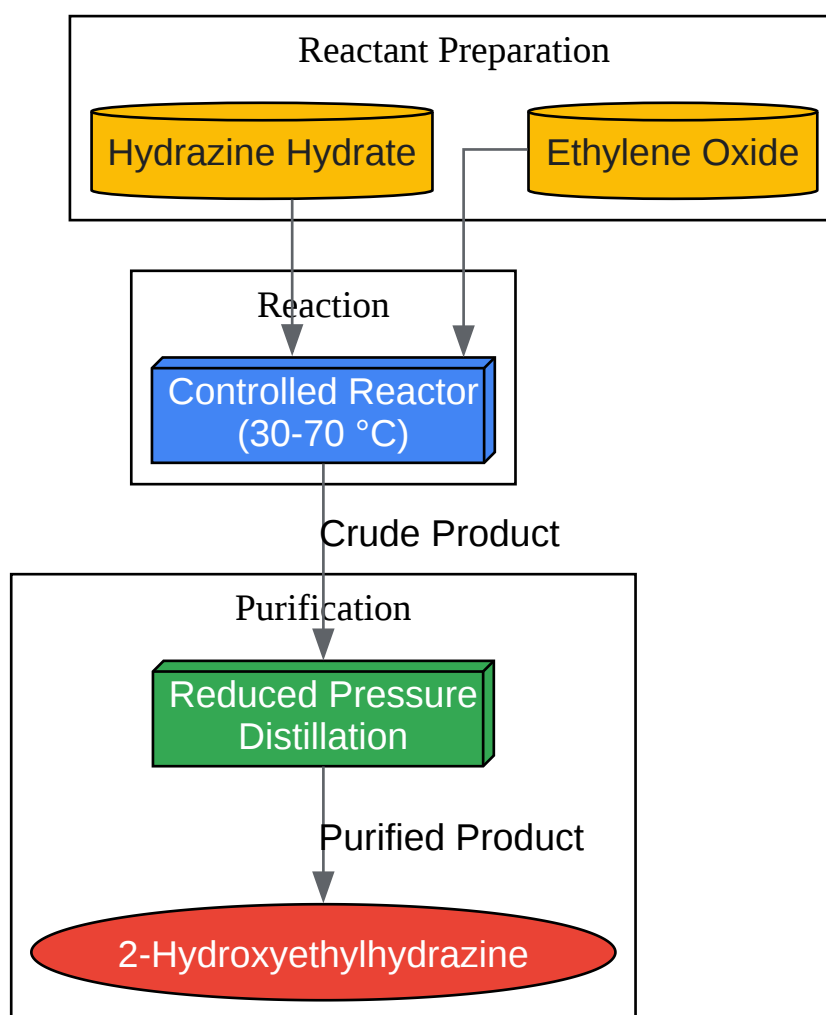
The shake-flask method is the classical approach for determining the LogP value, as described in OECD Guideline 117.

- Apparatus: Separatory funnel, mechanical shaker, centrifuge, and a suitable analytical method for quantification.
- Procedure:
 - Pre-saturate n-octanol with water and water with n-octanol.
 - Prepare a solution of 2-Hydroxyethylhydrazine in one of the phases (typically the one in which it is more soluble).
 - Add known volumes of the n-octanol and water phases to the separatory funnel.
 - Add a small, known amount of the 2-Hydroxyethylhydrazine solution.
 - Shake the funnel for a sufficient time to reach partitioning equilibrium (e.g., 24 hours).
 - After shaking, centrifuge the mixture to ensure complete phase separation.
 - Determine the concentration of 2-Hydroxyethylhydrazine in both the n-octanol and water phases using a suitable analytical method.
 - The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis and Analysis Workflows

2-Hydroxyethylhydrazine is primarily synthesized through the reaction of ethylene oxide with hydrazine hydrate. Its analysis, particularly for purity and trace-level detection, is often carried out using Gas Chromatography-Mass Spectrometry (GC-MS), typically after a derivatization step.

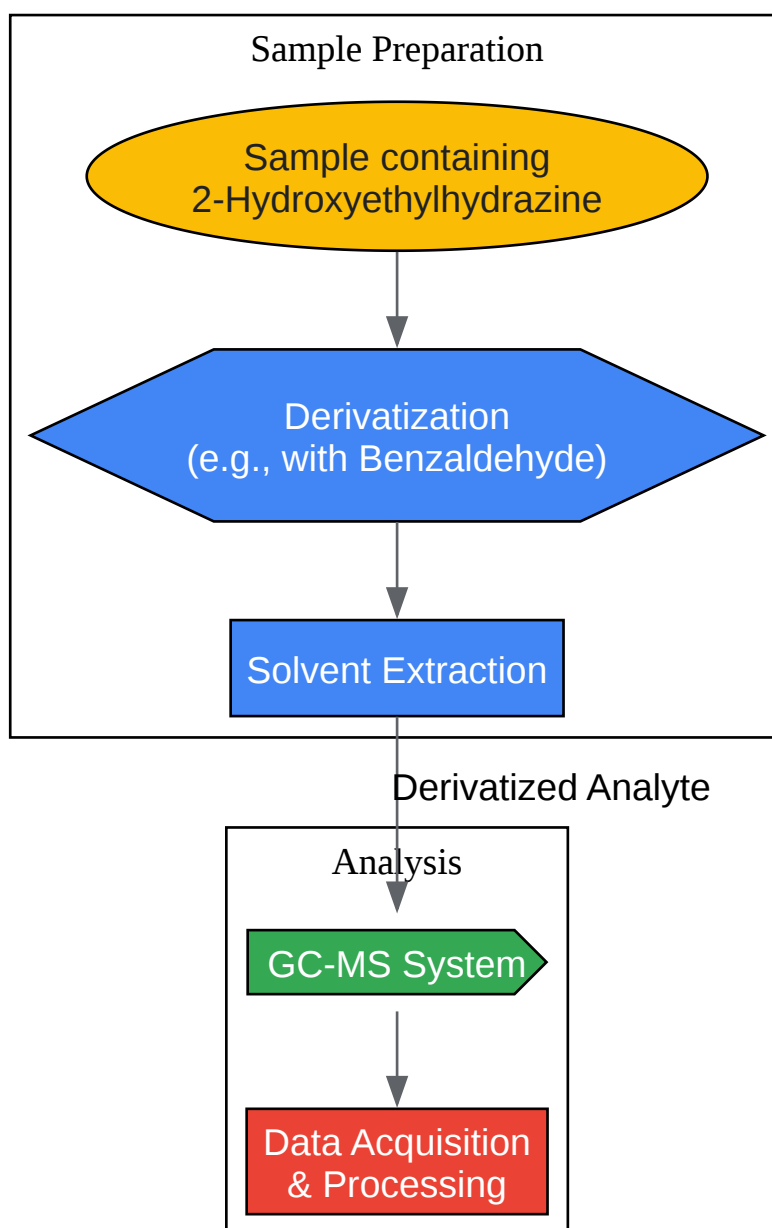
The industrial synthesis of 2-Hydroxyethylhydrazine involves the controlled reaction of hydrazine hydrate with ethylene oxide.^[1] A high molar ratio of hydrazine hydrate to ethylene oxide is used to minimize the formation of di- and tri-substituted byproducts.^[2]



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A simplified workflow for the synthesis of 2-Hydroxyethylhydrazine.

Due to its polar nature and potential for thermal degradation, direct GC analysis of 2-Hydroxyethylhydrazine can be challenging. A common approach involves derivatization to form a more stable and volatile compound prior to GC-MS analysis.[3][4]



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